molecular formula C49H30N2 B3030586 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene CAS No. 924899-38-7

2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene

Cat. No. B3030586
CAS RN: 924899-38-7
M. Wt: 646.8 g/mol
InChI Key: UDECBOWBCXTHEY-UHFFFAOYSA-N
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Description

“2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene” is a chemical compound that is part of the carbazole and fluorene families . It is often used in research and development .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of carbazole-fluorene conjugated copolymers with various substituents at the N-carbazole position was prepared by Suzuki coupling .


Molecular Structure Analysis

The molecular formula of “2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene” is C39H28N2 . The IUPAC name is 9-(7-carbazol-9-yl-9,9-dimethylfluoren-2-yl)carbazole .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

“2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene” has been used in the development of highly efficient deep-blue organic light emitting diodes . The device shows a maximum luminance above 1,750cdm%2 and CIE coordinates ð0:15;0:06Þ with a 1.3lmW%1 power efficiency, 2.0cdA%1 current efficiency, and 4.1% external quantum efficiency at 100cdm%2 . The high efficiency may be attributed to the effective host-to-guest energy transfer, suitable device architecture facilitating balanced carrier injection and low doping concentration preventing efficiency roll-off caused by concentration quenching .

Photonics and Electronics

Carbazole derivatives, including “2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene”, are of interest due to many possible applications in photonics, electronics and biology . They are particularly used as active or hole-transporting layers in organic as well as perovskite devices due to their interesting properties .

Light-Emitting Devices (LEDs)

The compound is used in the fabrication of light-emitting devices (LEDs). LEDs made of copolymers with 2-ethylhexyl as N-carbazole substituent exhibited efficient electroluminescence (EL) emission with the best performance and the lowest EL onset voltages (3–4 V) .

Photovoltaic Devices (PVDs)

Carbazole-containing polymers, particularly conjugated copolymers with carbazole units incorporated in the polymer backbone are promising for many applications in photonics and organic electronics, such as photovoltaic devices (PVDs) .

Field Effect Transistors (OFETs)

These compounds are also used in the development of field effect transistors (OFETs) due to their photophysical, hole-transporting, photoconductive and electroluminescent properties .

Sensors

Carbazole-containing polymers, including “2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene”, are used in the development of sensors .

Electrochromic Devices

These compounds are also used in the development of electrochromic devices .

Bio-Inspired Electronics

LEDs made of copolymers with other substituents showed anomalous behavior and memory effects in current-voltage characteristics promising also for bio-inspired electronics .

Mechanism of Action

Target of Action

It is known that this compound belongs to the group ofsemiconductor materials , which suggests that its primary targets could be electronic devices where it is used as a semiconductor.

Biochemical Pathways

Given that 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene is a semiconductor material , it does not directly participate in biochemical pathways. Instead, its role is more relevant in the field of electronics and materials science.

properties

IUPAC Name

9-(7'-carbazol-9-yl-9,9'-spirobi[fluorene]-2'-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H30N2/c1-7-19-41-33(13-1)34-14-2-8-20-42(34)49(41)43-29-31(50-45-21-9-3-15-37(45)38-16-4-10-22-46(38)50)25-27-35(43)36-28-26-32(30-44(36)49)51-47-23-11-5-17-39(47)40-18-6-12-24-48(40)51/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDECBOWBCXTHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene

CAS RN

924899-38-7
Record name 2,7-di(9H-carbazol-9-yl)-9,9'-spirobi[fluorene]
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